

In Vitro Efficacy of MAX-40279 Hemifumarate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MAX-40279 hemifumarate

Cat. No.: B13920719

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

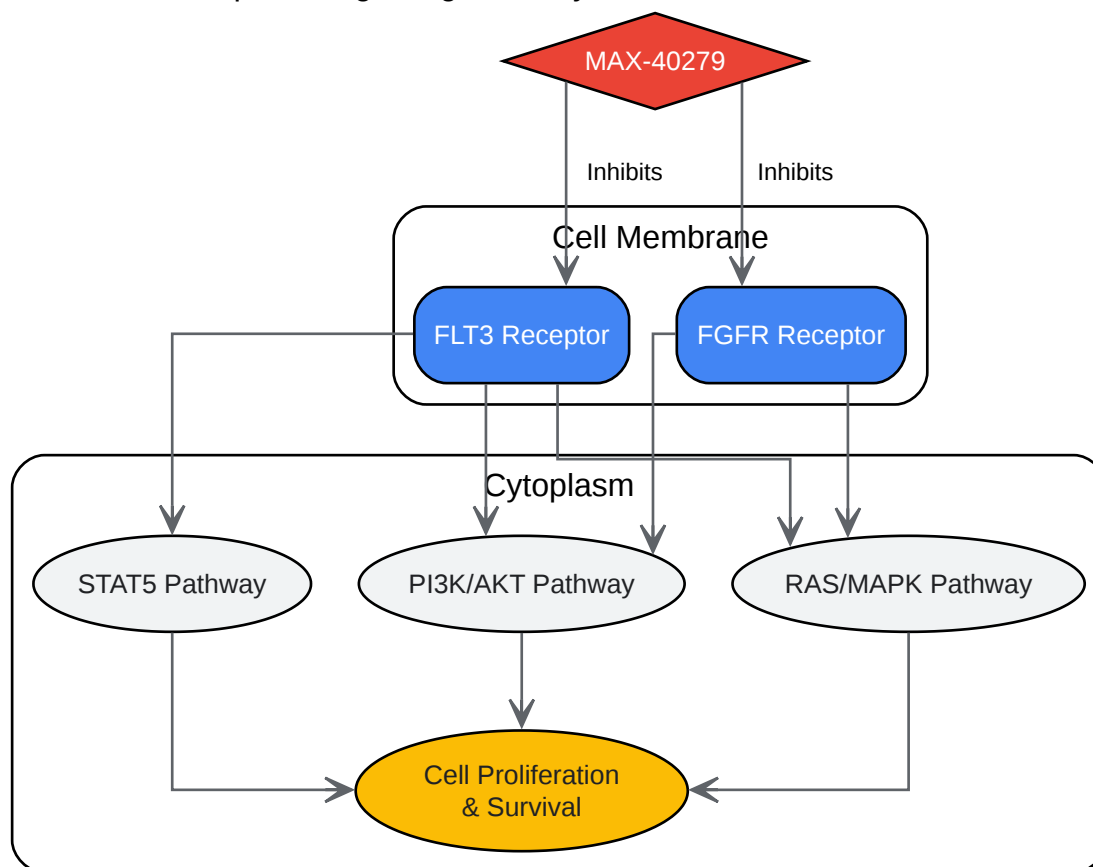
MAX-40279 is an orally bioavailable, dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3] It has been developed as a potential therapeutic agent for acute myeloid leukemia (AML), particularly in cases with FLT3 mutations, which are present in approximately 30% of newly diagnosed AML patients and are associated with a poor prognosis.[2] The dual inhibitory action of MAX-40279 is designed to address both the primary oncogenic driver (mutant FLT3) and potential resistance mechanisms mediated by the FGF/FGFR signaling pathway in the bone marrow microenvironment.[2] Preclinical studies have indicated that MAX-40279 is a potent and selective inhibitor, demonstrating activity against both wild-type and various mutant forms of FLT3, including those conferring resistance to other FLT3 inhibitors.[2]

Mechanism of Action

MAX-40279 exerts its anti-neoplastic activity by binding to and inhibiting the kinase activity of both FLT3 and FGFR.[3] In AML, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), like the D835Y mutation, lead to constitutive activation of FLT3. This results in uncontrolled proliferation and survival of leukemic cells. MAX-40279 has demonstrated the ability to inhibit these mutated forms of FLT3, including the D835Y mutation which is a known resistance mechanism to some first-generation FLT3 inhibitors.[1][2]

By also targeting FGFR, MAX-40279 aims to overcome resistance mediated by the bone marrow stroma, where increased expression of FGF2 has been observed in response to FLT3 inhibition.[2] The inhibition of both FLT3 and FGFR signaling pathways ultimately disrupts downstream pro-survival and proliferative signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.

Simplified Signaling Pathway of MAX-40279 Inhibition



[Click to download full resolution via product page](#)

Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.

Quantitative In Vitro Efficacy Data

While preclinical evaluations have demonstrated the potent inhibitory activity of MAX-40279, specific IC₅₀ values from publicly available enzymatic and cellular assays are not extensively detailed in the provided search results. The available literature, primarily from conference

abstracts and manufacturer announcements, indicates that the compound has been rigorously tested.

Enzymatic Assays: MAX-40279 has been evaluated in enzymatic assays against wild-type FLT3, FLT3-ITD, and the resistant FLT3-D835Y mutant, as well as FGFR subtypes 1, 2, and 3. [2] These studies are crucial for determining the direct inhibitory potential of the compound on its target kinases.

Cellular Assays: The anti-proliferative effects of MAX-40279 have been assessed in various AML cell lines.[2] Key cell lines mentioned in preclinical studies include:

- MV4-11: An AML cell line that is homozygous for the FLT3-ITD mutation.
- KG-1: An AML cell line known to have an FGFR1 fusion protein.

The tables below are structured to present the anticipated data from such studies.

Table 1: Enzymatic Inhibition Profile of MAX-40279

Target Kinase	IC50 (nM)
FLT3-wt	Data not available
FLT3-ITD	Data not available
FLT3-D835Y	Data not available
FGFR1	Data not available
FGFR2	Data not available

| FGFR3 | Data not available |

Table 2: Anti-proliferative Activity of MAX-40279 in AML Cell Lines

Cell Line	Key Mutation(s)	IC50 (nM)
MV4-11	FLT3-ITD	Data not available

| KG-1 | FGFR1 Fusion | Data not available |

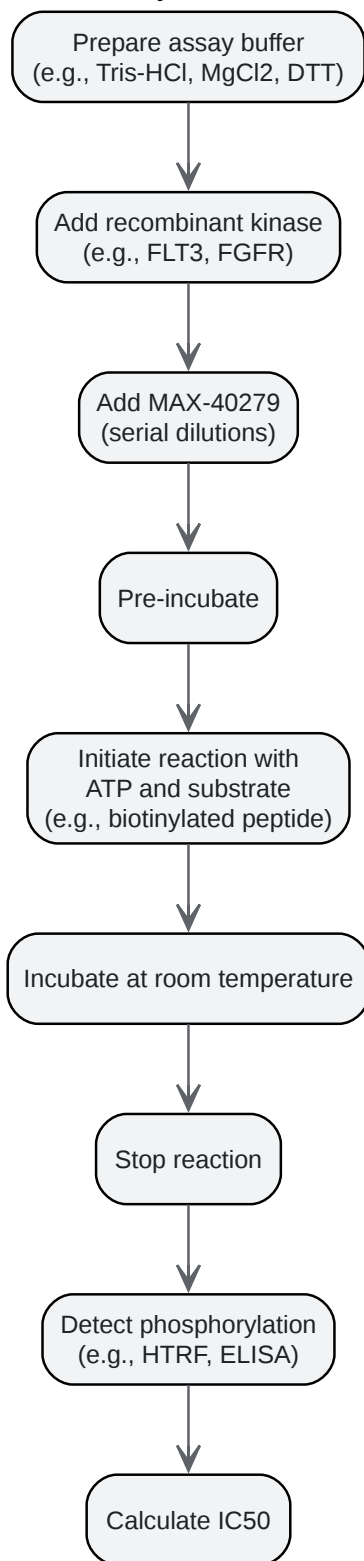
Experimental Protocols

Detailed, compound-specific experimental protocols for MAX-40279 are not publicly available. The following sections provide representative, generalized protocols for the key in vitro assays typically employed to evaluate a kinase inhibitor of this class.

Enzymatic Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

General Workflow for Enzymatic Kinase Inhibition Assay



[Click to download full resolution via product page](#)

Caption: Workflow for a typical enzymatic kinase inhibition assay.

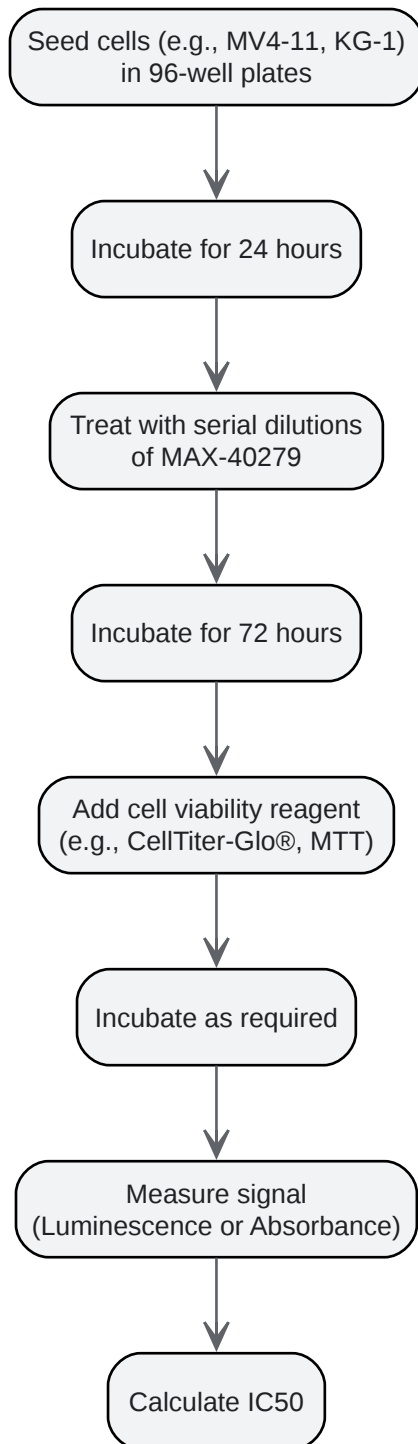
Methodology:

- Reagents and Materials: Recombinant human FLT3 (wild-type and mutants) and FGFR kinases, appropriate peptide substrates, ATP, assay buffer, kinase detection reagents (e.g., HTRF® kits), and 384-well microplates.
- Procedure: a. A solution of the recombinant kinase is prepared in the assay buffer. b. Serial dilutions of **MAX-40279 hemifumarate** are prepared and added to the microplate wells. c. The kinase solution is added to the wells containing the compound and pre-incubated. d. The enzymatic reaction is initiated by the addition of a mixture of the peptide substrate and ATP. e. The reaction is allowed to proceed for a defined period at a controlled temperature. f. The reaction is terminated, and the level of substrate phosphorylation is quantified using a suitable detection method. g. The IC50 values are calculated from the dose-response curves.

Cellular Anti-proliferative Assay (General Protocol)

This assay determines the ability of a compound to inhibit the growth and proliferation of cancer cell lines.

General Workflow for Cellular Anti-proliferative Assay



[Click to download full resolution via product page](#)

Caption: Workflow for a typical cellular anti-proliferative assay.

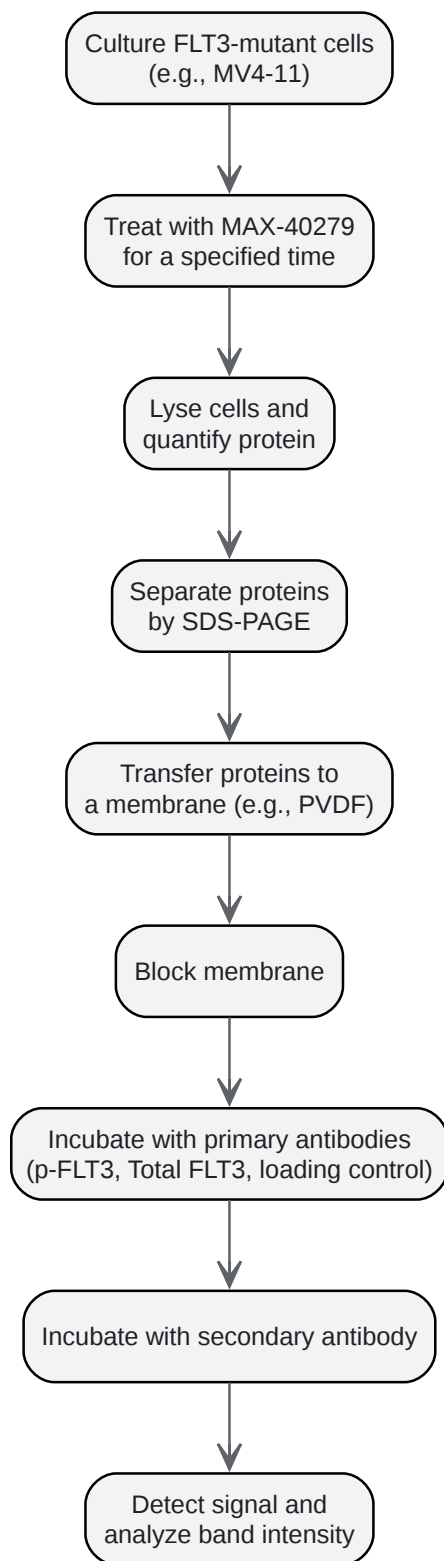
Methodology:

- Cell Lines and Culture Conditions: MV4-11 and KG-1 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Procedure: a. Cells are seeded into 96-well plates at a predetermined density. b. After an initial incubation period to allow for cell adherence (if applicable) and stabilization, the cells are treated with a range of concentrations of **MAX-40279 hemifumarate**. c. The plates are incubated for a period of 72 hours. d. A cell viability reagent is added to each well. e. Following a short incubation with the reagent, the signal (luminescence or absorbance) is measured using a plate reader. f. The IC₅₀ values are determined by plotting the percentage of cell viability against the drug concentration.

Western Blot Analysis of FLT3 Phosphorylation (General Protocol)

This technique is used to assess the inhibition of FLT3 autophosphorylation in cells treated with the inhibitor.

General Workflow for Western Blot Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for Western blot analysis of protein phosphorylation.

Methodology:

- **Cell Treatment and Lysis:** MV4-11 cells are treated with various concentrations of MAX-40279 for a defined period. Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The protein concentration of each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
- **SDS-PAGE and Western Blotting:** a. Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane. b. The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3. An antibody against a housekeeping protein (e.g., GAPDH or β -actin) is used as a loading control. c. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the extent of inhibition of FLT3 phosphorylation.[4]

Conclusion

MAX-40279 hemifumarate is a promising dual FLT3/FGFR inhibitor with a strong preclinical rationale for its development in the treatment of AML. The in vitro studies conducted to date have established its mechanism of action and demonstrated its potent activity against key AML-relevant targets and cell lines. While specific quantitative data from these studies are not widely disseminated in the public domain, the collective evidence supports its progression into clinical trials. Further publication of the detailed preclinical data will be invaluable to the scientific community for a more comprehensive understanding of its in vitro efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In Vitro Efficacy of MAX-40279 Hemifumarate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13920719#in-vitro-efficacy-of-max-40279-hemifumarate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com